molecular formula C5H4ClIN2 B13650092 6-Chloro-3-iodo-4-methylpyridazine

6-Chloro-3-iodo-4-methylpyridazine

Cat. No.: B13650092
M. Wt: 254.45 g/mol
InChI Key: JIMOTIYSUBQVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-4-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridazine, characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-4-methylpyridazine typically involves halogenation reactions. One common method is the iodination of 6-chloro-4-methylpyridazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-4-methylpyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-iodo-4-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-4-methylpyridazine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Properties

Molecular Formula

C5H4ClIN2

Molecular Weight

254.45 g/mol

IUPAC Name

6-chloro-3-iodo-4-methylpyridazine

InChI

InChI=1S/C5H4ClIN2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3

InChI Key

JIMOTIYSUBQVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.